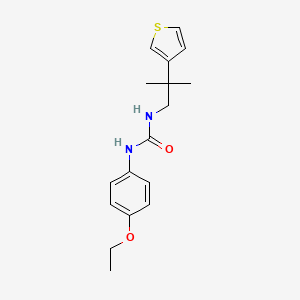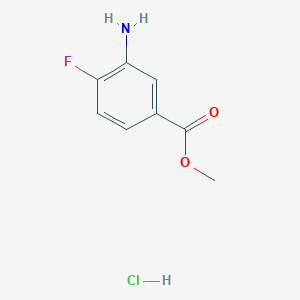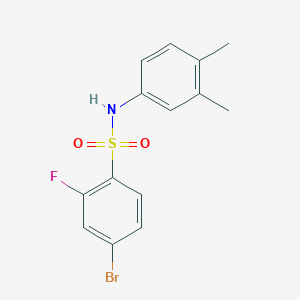
2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C16H20ClFN4O and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Azole-containing piperazine derivatives, including compounds similar to the one , have shown potential in treating bacterial and fungal infections. Their efficacy is often comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activities
Some piperazine derivatives exhibit significant anti-inflammatory properties. Their effectiveness has been assessed in vitro using methods like HRBC membrane stabilization and in vivo through models like carrageenin-induced rat paw edema (Ahmed, Molvi, & Khan, 2017).
Anti-HIV Potential
Certain piperazine compounds have been studied for their potential in inhibiting HIV. These compounds have shown promise as non-nucleoside reverse transcriptase inhibitors in treating HIV-1 and HIV-2 (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Cytotoxicity and Neuroprotective Activities
Some fluorobenzyl piperazine derivatives have been synthesized and evaluated for their cytotoxic effects and neuroprotective activities. They have shown potential in protecting cells from oxidative damage and in treating cerebral ischemic stroke (Gao et al., 2022).
Electrochemical Synthesis
Research into the electrochemical synthesis of arylthiobenzazoles using similar piperazine compounds has been conducted. This work is significant for the development of new synthetic methods in organic chemistry (Amani & Nematollahi, 2012).
Antimycobacterial Activity
Fluorinated benzothiazolo imidazole compounds, structurally related to the compound , have shown promise in antimicrobial applications. Some derivatives have exhibited notable anti-microbial activities (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Synthesis and Characterization
There has been considerable research focused on synthesizing and characterizing various piperazine derivatives. These studies contribute to understanding the chemical properties and potential applications of these compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antipsychotic Potential
Research on biphenyl moiety linked with aryl piperazine has shown potential antipsychotic effects. These compounds are of interest in the development of new treatments for mental health disorders (Bhosale et al., 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAHYWIQIHBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)

![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)
![2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2441548.png)
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)
![2-(2-Nitrophenyl)dibenzo[b,d]furan](/img/structure/B2441551.png)

![2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2441553.png)
